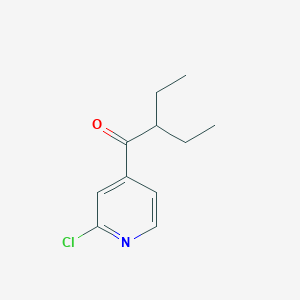

2-Chloro-4-pyridyl 1-ethylpropyl ketone

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C11H14ClNO |

|---|---|

分子量 |

211.69 g/mol |

IUPAC 名称 |

1-(2-chloropyridin-4-yl)-2-ethylbutan-1-one |

InChI |

InChI=1S/C11H14ClNO/c1-3-8(4-2)11(14)9-5-6-13-10(12)7-9/h5-8H,3-4H2,1-2H3 |

InChI 键 |

LHHSYDZAPQZLKU-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC)C(=O)C1=CC(=NC=C1)Cl |

产品来源 |

United States |

Sophisticated Synthetic Methodologies for 2 Chloro 4 Pyridyl 1 Ethylpropyl Ketone and Analogous Architectures

Strategic Approaches to Constructing the Pyridyl Ketone Framework

The formation of the carbon-carbon bond between the pyridine (B92270) ring and the ketone's carbonyl group can be achieved through several strategic disconnections. These approaches primarily fall into two categories: those that utilize organometallic reagents to introduce the carbonyl or the alkyl group, and those that employ metal-catalyzed cross-coupling reactions.

Organometallic reagents, such as organolithium and Grignard reagents, are powerful tools for carbon-carbon bond formation due to the nucleophilic nature of their carbon-metal bond.

The direct reaction of a carboxylic acid derivative with an alcohol typically yields an ester. However, to form a ketone, the alcohol's alkyl group must be converted into a nucleophilic reagent. This multi-step approach involves activating the carboxylic acid and then reacting it with an organometallic species derived from the corresponding alcohol (e.g., 3-pentanol (B84944) to form the 1-ethylpropyl group).

A common strategy involves the conversion of the carboxylic acid, such as 2-chloro-4-pyridinecarboxylic acid, into a Weinreb amide (N-methoxy-N-methyl amide). This intermediate is particularly effective because it reacts with organometallic reagents like Grignard or organolithium reagents to form a stable chelated tetrahedral intermediate. This intermediate does not collapse until acidic workup, preventing the common side reaction of over-addition to form a tertiary alcohol. wikipedia.org

Activation: 2-chloro-4-pyridinecarboxylic acid is converted to its acid chloride, which then reacts with N,O-dimethylhydroxylamine to form the Weinreb amide.

Organometallic Formation: The desired alcohol (3-pentanol) is converted into an alkyl halide (e.g., 3-bromopentane), which is then treated with magnesium or lithium metal to generate the corresponding Grignard (1-ethylpropylmagnesium bromide) or organolithium reagent.

Coupling: The Weinreb amide of 2-chloro-4-pyridinecarboxylic acid is treated with the prepared organometallic reagent.

Workup: An aqueous acid workup hydrolyzes the stable intermediate to yield the final product, 2-Chloro-4-pyridyl 1-ethylpropyl ketone.

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | 2-Chloro-4-pyridinecarboxylic acid | N,O-Dimethylhydroxylamine | Weinreb Amide | Activate the carboxylic acid for controlled addition. |

| 2 | 3-Bromopentane | Mg or Li metal | Grignard or Organolithium Reagent | Create a nucleophilic alkyl source. |

| 3 | Weinreb Amide | Grignard or Organolithium Reagent | Stable Tetrahedral Intermediate | Form the new C-C bond. |

| 4 | Stable Tetrahedral Intermediate | Aqueous Acid | This compound | Isolate the final ketone product. |

This method involves a polarity reversal, where the pyridine ring acts as the nucleophile. A lithiated pyridine is generated and then reacted with an appropriate electrophilic acylating agent, such as an acyl chloride. For the target compound, this would involve the reaction of a 2-chloro-4-lithiopyridine species with 2-ethylbutyryl chloride.

The generation of the pyridyllithium intermediate is typically achieved through halogen-metal exchange, for instance, by treating a dihalopyridine (e.g., 2-chloro-4-bromopyridine) with an alkyllithium reagent like n-butyllithium at low temperatures. The more reactive halogen (bromine) undergoes exchange preferentially.

A study on the acylation of 2-picolyllithium demonstrated that reaction with N,N-dimethylcarboxamides could effectively produce α-(2-pyridyl) ketones. acs.orgacs.org While this uses a different acylating agent, the principle of using a lithiated pyridine derivative as the nucleophile is the same. The reaction with a more reactive acyl chloride proceeds similarly to afford the desired ketone. A practical method for the rapid synthesis of 2-pyridyl ketones in continuous flow has been developed, where 2-lithiopyridine, formed via Br/Li exchange, reacts with various esters. researchgate.net

| Reagent 1 | Reagent 2 | Conditions | Product | Yield |

| 2-Chloro-4-bromopyridine | n-Butyllithium | Low Temperature (e.g., -78 °C) | 2-Chloro-4-lithiopyridine | In situ |

| 2-Chloro-4-lithiopyridine | 2-Ethylbutyryl chloride | Low Temperature | This compound | Good |

| 2-Picolyllithium | N,N-Dimethylbenzamide | Inverse Addition | 2-Phenacylpyridine | 78% acs.org |

| 2,6-Lutidyllithium | N,N-Dimethylisobutyramide | Standard Addition | 2-Isobutyryl-6-methylpyridine | 81% acs.org |

This two-step approach first constructs the secondary alcohol precursor via a standard carbonyl addition reaction, followed by oxidation to the ketone. masterorganicchemistry.compressbooks.pub

Addition Step: A Grignard reagent (e.g., 1-ethylpropylmagnesium bromide) or an alkyllithium reagent is added to a pyridine aldehyde, in this case, 2-chloro-4-formylpyridine. This nucleophilic addition to the carbonyl carbon forms a new carbon-carbon bond, and after an aqueous workup, yields the corresponding secondary alcohol: 1-(2-chloro-4-pyridyl)-3-pentanol. Organolithium reagents are often preferred over Grignard reagents for additions to sterically hindered ketones as they are less prone to cause reduction of the carbonyl group. wikipedia.org

Oxidation Step: The resulting secondary alcohol is then oxidized to the target ketone. A wide variety of oxidation reagents can be employed for this transformation, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC), manganese-based reagents (e.g., potassium permanganate), or milder, more selective methods like Swern or Dess-Martin periodinane oxidation. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

This method is highly versatile as a wide range of Grignard and organolithium reagents, as well as pyridine aldehydes, are commercially available or readily prepared.

| Step | Starting Material | Reagent | Intermediate/Product |

| 1 | 2-Chloro-4-formylpyridine | 1-Ethylpropylmagnesium bromide | 1-(2-Chloro-4-pyridyl)-3-pentanol |

| 2 | 1-(2-Chloro-4-pyridyl)-3-pentanol | Pyridinium chlorochromate (PCC) | This compound |

Modern synthetic chemistry often relies on transition-metal catalysis to achieve efficient and selective bond formations under mild conditions.

A powerful and direct method for synthesizing aryl-alkyl and dialkyl ketones involves the nickel-catalyzed reductive coupling of 2-pyridyl esters with unactivated alkyl chlorides. rsc.orgdntb.gov.uarsc.org This protocol avoids the pre-formation of stoichiometric organometallic reagents and exhibits broad functional group tolerance. rsc.org

The reaction couples an ester of 2-chloro-4-pyridinecarboxylic acid (for example, the 2-pyridyl ester) with an alkyl chloride (3-chloropentane) in the presence of a nickel catalyst, a reducing agent (such as manganese or zinc powder), and additives. rsc.orgthieme-connect.de Mechanistic studies suggest that a dynamic halide exchange process, often mediated by an additive like tetrabutylammonium (B224687) iodide (TBAI), converts the alkyl chloride in situ to a more reactive alkyl iodide. rsc.orgthieme-connect.de This controlled, low concentration of the alkyl iodide helps balance reactivity and selectivity. rsc.org The catalytic cycle is thought to involve oxidative addition of the ester to a Ni(0) species, followed by radical addition and reductive elimination to furnish the ketone product. thieme-connect.de

This approach provides a highly efficient catalytic system to synthesize ketones in moderate to excellent yields from easily accessible starting materials. rsc.orgrsc.org

| 2-Pyridyl Ester Substrate | Alkyl Chloride Substrate | Catalyst System | Reductant | Yield |

| 2-Pyridyl benzoate | 1-Chlorooctane | NiBr₂(dme) / 4,4'-diOMe-bipy | Mn | 91% thieme-connect.de |

| 2-Pyridyl 4-fluorobenzoate | Cyclohexyl chloride | NiBr₂(dme) / 4,4'-diOMe-bipy | Mn | 76% thieme-connect.de |

| 2-Pyridyl 2-naphthoate | 1-Chloro-4-phenylbutane | NiBr₂(dme) / 4,4'-diOMe-bipy | Mn | 88% thieme-connect.de |

| 2-Pyridyl pivalate | 1-Chlorooctane | NiBr₂(dme) / 4,4'-diOMe-bipy | Mn | 61% thieme-connect.de |

Advanced Pyridine Ring Annulation and Cycloaddition Protocols

Regioselective Halogenation and Alkyl Chain Incorporation Strategies

Once the pyridine core is established, the regioselective introduction of substituents, such as a chlorine atom and an alkyl ketone side chain, is a critical challenge. Directed functionalization strategies are often employed to achieve the desired substitution pattern with high precision.

The functionalization of pre-existing chloro-pyridyl scaffolds often relies on directed ortho-metalation (DoM). wikipedia.orgznaturforsch.com In this strategy, a directing group on the pyridine ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. researchgate.netznaturforsch.com

For a chloro-pyridyl scaffold, the chlorine atom itself can act as a directing group, facilitating lithiation at the adjacent position. Alternatively, other directing groups such as amides or methoxy (B1213986) groups can be used to control the site of functionalization. wikipedia.org For example, the lithiation of 2-chloropyridine (B119429) with lithium diisopropylamide (LDA) followed by quenching with an aldehyde or ketone can introduce an alkyl chain at the 3-position. researchgate.net This approach is a cornerstone for the synthesis of highly substituted pyridines. znaturforsch.commdpi.com

A more recent strategy for the functionalization of pyridines involves their temporary dearomatization through reductive silylation. Pyridines can react with a silylating agent, such as hexamethyldisilane, in the presence of a reducing agent to form 1,4-disilyl-1,4-dihydropyridine intermediates. These silylated dihydropyridines are versatile nucleophiles.

The C-Si bond in these intermediates can be activated by a fluoride (B91410) source, such as tetrabutylammonium fluoride (TBAF), to generate a nucleophilic carbanion. This anion can then undergo a nucleophilic addition to a ketone, such as 1-ethylpropyl ketone, to form a new carbon-carbon bond. Subsequent rearomatization would then yield the desired functionalized pyridine. This two-step sequence allows for the introduction of an alkyl chain onto the pyridine ring under relatively mild conditions. While this specific sequence is less documented as a one-pot procedure, the individual steps of reductive silylation and fluoride-mediated reaction of silyl-dihydropyridines with carbonyls are established transformations.

Site-Selective Pyridyl Alkyl Ketone Synthesis via Rearrangement Pathways

A notable advancement in the site-selective synthesis of pyridyl alkyl ketones involves the application of rearrangement reactions, such as the Boekelheide rearrangement. nih.gov This reaction has traditionally been used for the oxy-functionalization of alkyl groups at the 2-position of pyridines. nih.gov However, recent research has successfully adapted this rearrangement for alkylation, specifically for the synthesis of β-2-pyridyl alkyl ketones from N-alkenoxypyridiniums. nih.gov

The process involves the treatment of N-alkenoxypyridinium salts with a suitable base, which induces a nih.govnih.gov-rearrangement to yield a dihydropyridine (B1217469) intermediate. This intermediate subsequently undergoes tautomerization and hydrolysis to afford the desired β-2-pyridyl alkyl ketone. This methodology offers a high degree of regioselectivity, directing the alkyl ketone functionality to the β-position relative to the nitrogen atom of the pyridine ring. The reaction is generally efficient and proceeds under mild conditions, making it a valuable tool for the construction of complex pyridyl ketone derivatives. nih.gov

A proposed reaction scheme for a Boekelheide-type rearrangement for the synthesis of a generic β-2-pyridyl alkyl ketone is depicted below:

Scheme 1: Generalized Reaction Scheme for Boekelheide-Type Rearrangement for β-2-Pyridyl Alkyl Ketone Synthesis.

| Step | Description |

| 1 | Formation of N-alkenoxypyridinium salt from the corresponding pyridine N-oxide and an alkyne. |

| 2 | Base-mediated nih.govnih.gov-rearrangement to form a dihydropyridine intermediate. |

| 3 | Tautomerization of the dihydropyridine intermediate. |

| 4 | Hydrolysis to yield the final β-2-pyridyl alkyl ketone product. |

Mechanistic Insights into Complex Synthetic Routes

Understanding the underlying mechanisms of synthetic transformations is paramount for optimizing reaction conditions and extending their applicability. The synthesis of pyridyl ketones often involves intricate reaction pathways with the formation of transient intermediates and is highly influenced by the choice of catalysts, ligands, and reaction parameters.

The elucidation of reaction pathways often involves the identification and characterization of transient intermediates. In the context of pyridyl ketone synthesis, particularly in metal-catalyzed reactions, intermediates can be highly reactive and short-lived. For instance, in palladium-catalyzed cross-coupling reactions, the formation of organopalladium intermediates is a key step. nih.govresearchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of different reaction pathways and the structures of transition states and intermediates. researchgate.net For example, in photocatalytic reactions, the generation of radical intermediates through processes like hydrogen atom abstraction (HAA) and subsequent radical addition can be a key pathway. acs.orgacs.org The stability and reactivity of these intermediates will dictate the product distribution.

In some instances, transient intermediates can be trapped or observed spectroscopically. For example, in the reaction of di-2-pyridyl ketone with palladium salts in alcoholic media, the carbonyl group undergoes solvolysis to form a transformed ligand which then coordinates to the palladium center. researchgate.net These types of in-situ ligand modifications can significantly alter the course of a reaction.

The outcome of many synthetic reactions, particularly those involving catalysis, is profoundly influenced by the catalyst system and the reaction conditions. The choice of metal, the nature of the ligands coordinated to the metal, the solvent, temperature, and additives can all play a critical role in determining the yield, regioselectivity, and stereoselectivity of the reaction.

In palladium-catalyzed reactions for the synthesis of ketone derivatives, the ligand plays a crucial role. nih.gov Ligands can influence the electronic properties and steric environment of the metal center, thereby modulating its reactivity. For instance, N,N'-bidentate ligands based on pyridinium amidates (PYA) have been shown to be effective in palladium-catalyzed α-arylation of ketones. nih.gov Tailoring the electronic and steric properties of these ligands can enhance catalytic activity and selectivity. nih.gov The coordination of the ligand to the metal center can also influence the stability of catalytic intermediates and the rate of key elementary steps such as oxidative addition and reductive elimination. nih.gov

The reaction parameters also have a significant impact. For example, in a study on the synthesis of palladium(II) complexes with di(2-pyridyl) ketone as a ligand, the solvent was found to play a crucial role in the formation of the final product. nih.gov In refluxing methanol, a mono-complex was obtained, whereas in ethanol, a bis-complex was formed. researchgate.net These findings highlight the importance of carefully optimizing reaction conditions to achieve the desired outcome.

The following table summarizes the effect of different ligands on a model palladium-catalyzed α-arylation of a ketone, demonstrating the impact of ligand structure on catalytic performance.

| Catalyst Complex | Ligand Type | % Yield | Turnover Frequency (h⁻¹) |

| 5a | Pyridyl-PYA | >99 | ~120 |

| 5d | N-methyl pyrazole-PYA | >99 | ~300 |

| 5g | N-isopropyl-pyrazole-PYA | >99 | ~1200 |

Data adapted from a study on palladium-catalyzed α-arylation of ketones, illustrating the enhancement of catalytic activity by tailoring the PYA ligand. nih.gov

In Depth Chemical Reactivity and Transformational Chemistry of 2 Chloro 4 Pyridyl 1 Ethylpropyl Ketone

Advanced Reactivity of the Ketone Functionality

The ketone's carbonyl group and adjacent α-carbons are central to its reactivity, participating in oxidation, reduction, and enolate-mediated reactions.

Controlled Oxidation Reactions of the Carbonyl Group

The oxidation of the carbonyl group in aromatic ketones can be highly dependent on reaction conditions, particularly pH. researchgate.net While specific studies on 2-Chloro-4-pyridyl 1-ethylpropyl ketone are not prevalent, its reactivity can be inferred from analogous structures. Under basic conditions with an oxidant like sodium hypochlorite (B82951) (bleach), ketones with an α-methyl group typically undergo the haloform reaction, leading to cleavage and the formation of a carboxylic acid. researchgate.net However, given the subject ketone's structure (1-ethylpropyl), it lacks the required methyl group, making this specific pathway unlikely.

Alternatively, under acidic conditions, the pyridine (B92270) ring's reactivity towards electrophiles generated from the oxidant becomes significant. For activated aromatic rings, oxidation reactions can lead to electrophilic substitution on the ring itself rather than reaction at the ketone. researchgate.net For instance, the oxidation of 4′-methoxyacetophenone with bleach under acidic conditions results in chlorination of the aromatic ring. researchgate.net In the case of this compound, the pyridine ring is deactivated, making controlled oxidation challenging and likely requiring specific catalytic systems to achieve desired transformations without side reactions.

Enantioselective and Diastereoselective Reduction Methodologies to Corresponding Alcohols

The reduction of the prochiral ketone in this compound to its corresponding secondary alcohol presents a key synthetic transformation for producing chiral molecules. nih.govnih.gov The synthesis of optically active alcohols through asymmetric reduction is a cornerstone in the preparation of many pharmaceutical products. nih.govresearchgate.net A variety of catalytic systems have been developed to achieve high enantioselectivity in this process. bohrium.com

Chiral boron reagents, such as oxazaborolidines (CBS catalysts) and novel spiroborate esters, are highly effective for the asymmetric borane (B79455) reduction of prochiral ketones. nih.govresearchgate.net These methods can yield optically active alcohols with excellent chemical yields and high enantiomeric excess (ee), often up to 99%. nih.govresearchgate.net Biocatalysis, using whole-cell living organisms, also offers an environmentally friendly and highly stereoselective route for the reduction of prochiral ketones. nih.gov

| Catalyst/Method | Typical Reducing Agent | General Outcome | Potential Enantiomeric Excess (ee) |

|---|---|---|---|

| Oxazaborolidine (CBS) Catalysts | Borane-dimethyl sulfide (B99878) (BMS) | Predictable absolute stereochemistry | Up to 98% researchgate.net |

| Spiroborate Esters | Borane-dimethyl sulfide (BMS) | High enantioselectivity for aromatic ketones | Up to 99% nih.gov |

| Microbial Biocatalysis (e.g., Rhodotrula glutinis) | Whole cell (in vivo cofactors) | High stereoselectivity under mild conditions | >99% nih.gov |

| Transition Metal Catalysts (e.g., Ru, Rh with chiral ligands) | H₂ (Asymmetric Hydrogenation) | Effective for functionalized ketones | High bohrium.com |

Enolate Chemistry and Derivatization, including Chlorosilyl Enolate Formation

Enolates are powerful nucleophilic intermediates derived from the deprotonation of the α-carbon adjacent to the carbonyl group. masterorganicchemistry.com The formation and reaction of enolates are fundamental to C-C bond formation in organic synthesis. bham.ac.uk For an unsymmetrical ketone like this compound, two different enolates can potentially form.

The regioselectivity of enolate formation is governed by kinetic versus thermodynamic control. bham.ac.uk

Kinetic Enolate: Formed by the rapid removal of the most accessible, least sterically hindered α-proton. This is favored by strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures in aprotic solvents. bham.ac.ukyoutube.com

Thermodynamic Enolate: The more stable enolate, typically having the more substituted double bond. Its formation is favored by weaker bases in protic solvents, allowing for equilibration to the most stable form. bham.ac.uk

Given the structure of this compound, the α-proton on the carbon bearing the ethyl and propyl groups is tertiary and sterically hindered. Therefore, deprotonation with a bulky base like LDA would preferentially form the kinetic enolate. youtube.com

Once formed, the enolate is an ambident nucleophile, capable of reacting with electrophiles at either the carbon or oxygen atom. bham.ac.uk Hard electrophiles tend to react at the oxygen, while soft electrophiles react at the carbon. bham.ac.uk A common derivatization involves trapping the enolate as a silyl (B83357) enol ether by reacting it with a chlorosilane, such as trimethylsilyl (B98337) chloride. This reaction proceeds via O-silylation and is a standard method for isolating and purifying enolates for subsequent reactions.

Intricate Reactivity of the 2-Chloro-4-pyridyl Moiety

The substituted pyridine ring is characterized by its electron-deficient nature, which significantly influences its reactivity in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

The 2-chloro-pyridine system is highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.com The electron-withdrawing nitrogen atom in the pyridine ring activates the ortho (C2) and para (C4) positions towards nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer-like complex). nih.gov The chlorine atom at the C2 position is a good leaving group, making this a common and synthetically useful reaction. youtube.com

The mechanism is typically a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate. youtube.com

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored. youtube.com

A wide range of nucleophiles can be used in these reactions, including amines, alkoxides, and thiols, making SNAr a versatile method for introducing diverse functional groups at the C2 position. youtube.comchemrxiv.org Reactions involving 2-halopyridines often proceed efficiently, sometimes even at room temperature, especially with highly nucleophilic species like thiols or when the pyridine nitrogen is quaternized to further enhance its electrophilicity. chemrxiv.org

| Nucleophile (Nu⁻) | Reagent Example | Product Type | Significance |

|---|---|---|---|

| Amine (R₂NH) | Aniline, Piperidine | 2-Amino-4-pyridyl derivative | Common in medicinal chemistry youtube.com |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOMe) | 2-Alkoxy-4-pyridyl derivative | Synthesis of ethers |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 2-Thioether-4-pyridyl derivative | Found in bioactive compounds chemrxiv.org |

| Hydroxide (B78521) (OH⁻) | Sodium hydroxide (NaOH) | 2-Pyridone derivative | Access to key heterocyclic core |

Electrophilic Aromatic Substitution (SEAr) Patterns on the Pyridine Ring

In contrast to SNAr, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. youtube.com The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, creating a pyridinium (B92312) cation which is even more strongly deactivated. masterorganicchemistry.com

The existing substituents on the ring—the chloro group and the ketone group—are both electron-withdrawing and deactivating. Therefore, this compound would be highly unreactive towards SEAr. If a reaction were forced under harsh conditions, the directing effects of the substituents would determine the position of the incoming electrophile.

The pyridine nitrogen directs electrophiles to the C3 (meta) position.

The chloro group is a deactivating ortho-, para-director.

The ketone group is a deactivating meta-director.

Coordination Behavior and N-Oxidation of the Pyridine Nitrogen Atom

The coordination chemistry of this compound is primarily dictated by the presence of the pyridine nitrogen atom and the carbonyl oxygen, which can act as donor atoms for metal centers. The lone pair of electrons on the pyridine nitrogen allows it to coordinate to a variety of metal ions, forming metal complexes. The geometry of these complexes is influenced by the steric bulk of the 1-ethylpropyl group and the electronic properties of the chloro-substituted pyridine ring.

N-oxidation of the pyridine nitrogen atom in this compound can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. This reaction converts the pyridine into a pyridine-N-oxide, which significantly alters the electronic properties of the molecule. The N-oxide group is a strong electron-donating group, which can influence the reactivity of the pyridine ring and the side chain.

Table 1: Comparison of Properties Before and After N-Oxidation

| Property | This compound | This compound-N-oxide |

| Pyridine Nitrogen | Lewis basic | Increased Lewis basicity |

| Electronic Nature of the Ring | Electron-deficient | More electron-rich |

| Reactivity towards Electrophiles | Less reactive | More reactive |

| Coordination Ability | Good σ-donor | Enhanced σ-donor and potential π-acceptor |

Chemical Modifications of the 1-Ethylpropyl Side Chain

The 1-ethylpropyl side chain of this compound possesses a stereocenter at the carbon atom bearing the ethyl and propyl groups. This allows for the exploration of stereoselective transformations to synthesize enantiomerically enriched or diastereomerically pure derivatives.

One common approach is the stereoselective reduction of the ketone functionality using chiral reducing agents, such as those derived from boranes (e.g., (-)-DIP-Chloride) or chiral metal hydrides. These reactions can produce chiral alcohols with high enantiomeric excess. The stereochemical outcome of these reductions is often governed by the steric hindrance around the carbonyl group, with the hydride attacking from the less hindered face.

Furthermore, the enolate formed by deprotonation of the α-carbon to the carbonyl group can undergo stereoselective alkylation or other electrophilic additions in the presence of chiral auxiliaries or catalysts. This allows for the introduction of new stereocenters and the synthesis of more complex chiral molecules.

Catalytic Applications and Metal Complexation

The 2-chloro-4-pyridyl moiety of the ketone is a suitable substrate for various transition metal-catalyzed cross-coupling reactions. The chlorine atom at the 2-position can be readily displaced by a variety of nucleophiles in the presence of a suitable catalyst, typically a palladium complex.

Common cross-coupling reactions involving this substrate include:

Suzuki Coupling: Reaction with boronic acids or their esters to form a new carbon-carbon bond, replacing the chlorine atom.

Heck Coupling: Reaction with alkenes to form substituted pyridines.

Buchwald-Hartwig Amination: Reaction with amines to introduce a nitrogen-based substituent.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines.

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and reaction conditions. The pyridyl nitrogen can also play a role in the catalytic cycle by coordinating to the metal center and influencing its reactivity.

This compound and its derivatives can serve as ligands in homogeneous catalysis. The pyridine nitrogen and the carbonyl oxygen can act as a bidentate chelating ligand, forming stable complexes with various transition metals such as palladium, platinum, rhodium, and ruthenium.

The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring and the ketone side chain. For example, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring can alter the electron density at the metal center, thereby influencing the catalytic activity. The steric bulk of the 1-ethylpropyl group can create a specific chiral environment around the metal center, which can be exploited for asymmetric catalysis.

Table 2: Potential Catalytic Applications of Metal Complexes with Pyridyl Ketone Ligands

| Metal | Potential Catalytic Application |

| Palladium | Cross-coupling reactions, hydrogenation |

| Rhodium | Hydroformylation, hydrogenation |

| Ruthenium | Metathesis, transfer hydrogenation |

| Iridium | C-H activation, hydrogenation |

Coordination of the carbonyl oxygen of this compound to a Lewis acidic metal center increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to nucleophilic attack.

This principle can be utilized to perform a variety of chemical transformations on the coordinated ketone. For example, the coordinated carbonyl group can be reduced by hydrides, or it can react with organometallic reagents (e.g., Grignard reagents, organolithiums) to form tertiary alcohols. The metal center can also template and direct the stereochemical outcome of these reactions.

Rigorous Theoretical and Computational Investigations of 2 Chloro 4 Pyridyl 1 Ethylpropyl Ketone

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and the resulting chemical behavior. For 2-Chloro-4-pyridyl 1-ethylpropyl ketone, these approaches map out its electronic landscape, identifying key features that govern its stability and interactions.

Density Functional Theory (DFT) Studies on Molecular Stability and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nanobioletters.com DFT studies for this compound would focus on calculating its optimized geometry to find the most stable arrangement of its atoms in three-dimensional space. From this optimized structure, various electronic properties can be determined to predict the molecule's stability and reactivity.

Key parameters derived from DFT calculations include the total energy, ionization potential, electron affinity, and global reactivity descriptors like chemical hardness and softness. A lower total energy corresponds to a more stable molecular structure. Chemical hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is indicative of high hardness and, consequently, high stability and low reactivity. researchgate.net These descriptors provide a quantitative measure of the molecule's kinetic stability.

Table 1: Hypothetical DFT-Calculated Molecular Properties (Note: These values are illustrative for a molecule of this type and are not from a specific published study.)

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Total Energy | -1250.5 | Hartrees | Overall stability |

| Ionization Potential | 8.2 | eV | Energy needed to remove an electron |

| Electron Affinity | 1.5 | eV | Energy released upon adding an electron |

| Chemical Hardness (η) | 3.35 | eV | Resistance to electronic change |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rjptonline.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

Table 2: Hypothetical FMO Properties (Note: Illustrative values.)

| Orbital | Energy | Description |

|---|---|---|

| HOMO | -8.2 eV | Highest energy orbital with electrons, likely localized on the pyridyl ring. |

| LUMO | -1.5 eV | Lowest energy orbital without electrons, likely involving the C=O bond and the ring. |

Molecular Electrostatic Potential (MEP) Mapping for Nucleophilic and Electrophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. youtube.com The MEP map displays regions of varying electrostatic potential on the electron density surface. Different colors are used to represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials. youtube.com

For this compound, the MEP map would show the most negative potential (red) localized around the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. These sites are the primary centers for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, indicating sites susceptible to nucleophilic attack. researchgate.net

Table 3: Hypothetical MEP Analysis Summary

| Molecular Region | Predicted Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Pyridine Nitrogen Atom | Highly Negative | Red | Site for electrophilic attack |

| Carbonyl Oxygen Atom | Highly Negative | Red | Site for electrophilic attack |

| Carbonyl Carbon Atom | Positive | Blue/Green | Site for nucleophilic attack |

Natural Bond Orbital (NBO) Analysis for Orbital Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. researchgate.netaiu.edu These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule.

Table 4: Hypothetical Significant NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=C) of ring | ~15-20 | Lone pair delocalization into the ring |

| LP (O) | π* (C=C) of ring | ~5-10 | Lone pair delocalization into the ring |

| π (C=C) of ring | π* (C=O) | ~10-15 | π-conjugation between ring and ketone |

Computational Modeling of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the potential energy surface that connects reactants to products, allowing for a detailed understanding of reaction pathways and kinetics.

Energy Profile Calculations and Transition State Characterization

To model a reaction mechanism, computational chemists calculate the energy profile along a proposed reaction coordinate. This profile maps the potential energy of the system as it transforms from reactants to products. Key points on this profile are the energy minima, which correspond to stable species (reactants, intermediates, and products), and the energy maxima, which represent transition states (TS).

Table 5: Hypothetical Energy Profile Data for a Reaction (Note: Illustrative data for a hypothetical nucleophilic substitution reaction at the carbonyl carbon.)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (Ketone + Nucleophile) |

| Transition State (TS) | +15.5 | Highest energy point on the reaction pathway |

| Intermediate | -5.2 | A short-lived, stable species formed after the TS |

Investigating Solvent Effects and Implicit Solvation Models on Reaction Thermodynamics and Kinetics.

The chemical environment, particularly the solvent, can significantly influence the thermodynamics and kinetics of reactions involving this compound. Implicit solvation models are a computationally efficient method to account for these effects by representing the solvent as a continuous medium with a specific dielectric constant.

Theoretical investigations would typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the geometries and energies of reactants, transition states, and products in the gas phase. Subsequently, an implicit solvation model, like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), would be applied to calculate the free energies of solvation. The difference in solvation energies between the gas phase and the solvent phase provides insight into the solvent's impact on reaction equilibria and rates.

For a hypothetical reaction, such as the nucleophilic substitution at the carbonyl carbon of this compound, the choice of solvent would be critical. A polar protic solvent, for instance, could stabilize the transition state through hydrogen bonding, thereby accelerating the reaction rate compared to a nonpolar aprotic solvent. The table below illustrates hypothetical data that could be generated from such a computational study, showcasing the effect of different solvents on the activation energy of a reaction.

| Solvent | Dielectric Constant (ε) | Solvation Model | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | None | 25.0 |

| Toluene | 2.4 | PCM | 23.5 |

| Dichloromethane | 9.1 | PCM | 21.8 |

| Acetonitrile | 37.5 | SMD | 19.2 |

| Water | 78.4 | SMD | 17.5 |

Note: The data in this table is illustrative and not based on experimental or published computational results for this compound.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its reactivity and potential interactions. Conformational analysis and molecular dynamics simulations are powerful tools for exploring these aspects.

Simulation of Dynamic Behavior and Stereochemical Impact.

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model bond vibrations, angle bending, and torsional rotations, offering insights into the molecule's flexibility and the transitions between different conformations.

The stereochemistry of the 1-ethylpropyl group, which contains a chiral center, would have a significant impact on the molecule's dynamic behavior and its interactions with other chiral molecules. MD simulations could be used to explore how the different stereoisomers (R and S) of this compound behave in various environments. For instance, the simulations could reveal differences in the preferred conformations and the dynamics of the alkyl chain between the two enantiomers, which could translate to differences in their chemical reactivity or biological activity if the molecule were to interact with a chiral receptor or enzyme.

Advanced Analytical Methodologies for the Characterization and Research Oriented Analysis of 2 Chloro 4 Pyridyl 1 Ethylpropyl Ketone

High-Resolution Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are foundational in chemical research, providing detailed information about molecular structure, connectivity, and the nature of chemical bonds. For a precise understanding of 2-Chloro-4-pyridyl 1-ethylpropyl ketone, several high-resolution techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic connectivity of a molecule. numberanalytics.com By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

In the case of this compound, ¹H NMR would reveal distinct signals for the protons on the pyridine (B92270) ring and the 1-ethylpropyl group. The aromatic protons on the pyridine ring would appear in the downfield region (typically 7.0-9.0 ppm), with their splitting patterns (multiplicity) indicating their positions relative to each other and the chloro-substituent. The protons of the 1-ethylpropyl group would appear in the upfield region. For instance, the CH group attached to the carbonyl would likely be a quintet, while the CH₂ groups of the ethyl substituent and the CH₃ groups would show characteristic triplets and quartets, respectively. youtube.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbonyl carbon (C=O) would be highly deshielded, appearing significantly downfield (often >190 ppm). The carbons of the chloro-substituted pyridine ring and the aliphatic carbons of the 1-ethylpropyl group would each have characteristic chemical shifts.

For unambiguous assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. numberanalytics.com

COSY would establish proton-proton couplings, confirming the connectivity within the 1-ethylpropyl fragment.

HSQC would correlate each proton signal with its directly attached carbon atom.

NMR is also a powerful tool for reaction monitoring, where the disappearance of signals from starting materials and the appearance of signals corresponding to the product can be tracked in real-time to study reaction kinetics and mechanisms. orgsyn.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine C2 | - | ~152.0 (due to Cl) |

| Pyridine C3 | ~8.6 (d) | ~122.0 |

| Pyridine C4 | - | ~145.0 (due to C=O) |

| Pyridine C5 | ~7.5 (dd) | ~125.0 |

| Pyridine C6 | ~8.7 (d) | ~150.0 |

| Carbonyl C=O | - | ~203.0 |

| Carbonyl CH | ~3.5 (quintet) | ~55.0 |

| Ethyl CH₂ | ~1.7 (m) | ~26.0 |

| Propyl CH₂ | ~1.5 (m) | ~26.0 |

| Ethyl CH₃ | ~0.9 (t) | ~11.5 |

| Propyl CH₃ | ~0.8 (t) | ~11.5 |

Note: The data in the table is a hypothetical prediction based on known chemical shift values for similar functional groups and structures.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. acs.org For this compound (C₁₀H₁₂ClNO), HRMS would confirm the molecular weight with high precision (e.g., within 0.001 Da), distinguishing it from other compounds with the same nominal mass.

Beyond molecular weight, MS provides structural information through fragmentation analysis. When the molecule is ionized, it breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure. For this ketone, key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. This would result in the loss of an ethyl radical (•C₂H₅) or a propyl radical (•C₃H₇), leading to the formation of characteristic acylium ions.

McLafferty Rearrangement: If sterically feasible, this rearrangement could occur, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage.

Pyridine Ring Fragmentation: The chloro-pyridyl fragment itself can undergo fragmentation, such as the loss of the chlorine atom or cleavage of the ring. jcsp.org.pkmdpi.com

Analyzing these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. nih.gov

Table 2: Predicted HRMS Fragmentation Data for this compound

| Ion Description | Proposed Formula | Predicted m/z |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₃ClNO⁺ | 198.0680 |

| Loss of ethyl radical [M-C₂H₅]⁺ | C₈H₈ClNO⁺ | 169.0289 |

| Loss of propyl radical [M-C₃H₇]⁺ | C₇H₆ClNO⁺ | 155.0132 |

| 2-Chloro-4-pyridylcarbonyl ion | C₆H₃ClNO⁺ | 140.9903 |

| 2-Chloropyridine (B119429) fragment | C₅H₄ClN⁺ | 113.0032 |

Note: The m/z values are predicted for the most abundant isotopes and represent a hypothetical fragmentation pattern.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com For this compound, the IR spectrum would display several characteristic absorption bands:

A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ketone.

Absorptions in the 1450-1600 cm⁻¹ region due to C=C and C=N bond stretching within the pyridine ring.

Stretches in the 2850-3000 cm⁻¹ region from the C-H bonds of the 1-ethylpropyl group.

A C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The substituted pyridine ring constitutes a chromophore that would absorb UV light, likely showing characteristic π → π* transitions. The position of the absorption maximum (λ_max) can be influenced by substitution on the ring and the solvent used for analysis.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1710 |

| C-H (Alkyl) | Stretch | 2850-3000 |

| C=N, C=C (Aromatic) | Stretch | 1450-1600 |

| C-Cl | Stretch | 600-800 |

Advanced Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture, such as during reaction monitoring or analysis of a complex matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Profiling and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for detection and identification.

GC-MS is exceptionally well-suited for monitoring the progress of a chemical reaction that produces this compound. mdpi.com Small aliquots can be taken from the reaction mixture over time, and the relative peak areas of starting materials, intermediates, byproducts, and the final product can be quantified. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. The identity of each peak in the chromatogram is confirmed by its corresponding mass spectrum. researchgate.net

Table 4: Illustrative GC-MS Data for Reaction Monitoring

| Retention Time (min) | Compound Identity | Key m/z fragments |

| 4.5 | Starting Material A | (Specific to reactant) |

| 6.2 | Starting Material B | (Specific to reactant) |

| 8.9 | Byproduct | (Identified by MS) |

| 11.3 | This compound | 197, 168, 154, 140, 113 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Chemical Isotope Labeling Derivatization for Complex Mixture Analysis

For compounds that are not sufficiently volatile or are thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov Separation occurs in the liquid phase, typically on a packed column, before the eluent is introduced into the mass spectrometer.

LC-MS is invaluable for analyzing complex mixtures where the target compound may be present at low concentrations. mdpi.com The high sensitivity and specificity of tandem mass spectrometry (LC-MS/MS) allow for selective detection and quantification. In MS/MS, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected and fragmented to produce characteristic product ions, which provides a very high degree of confidence in its identification. nih.gov

In some advanced research applications, chemical derivatization is used to improve analytical performance. nih.govChemical Isotope Labeling Derivatization involves reacting the analyte with a reagent that exists in both a light (e.g., containing ¹²C, ¹H) and heavy (e.g., containing ¹³C, ²H) isotopic form. This creates a distinct mass shift in the MS, which can aid in quantification and differentiation from background noise. While this ketone may not require derivatization for simple analysis, such techniques are crucial when dealing with challenging biological or environmental matrices to enhance ionization efficiency and chromatographic behavior. mdpi.comnih.gov

Table 5: Hypothetical LC-MS/MS Parameters for Targeted Analysis

| Parameter | Value |

| Retention Time | 5.8 min |

| Precursor Ion [M+H]⁺ | m/z 198.1 |

| Product Ion 1 (for quantification) | m/z 141.0 (from [C₆H₃ClNO]⁺) |

| Product Ion 2 (for confirmation) | m/z 169.0 (from [M-C₂H₅]⁺) |

Hyphenated Techniques for Comprehensive Chemical Analysis.

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, offer powerful tools for the detailed analysis of complex mixtures and the unambiguous identification of individual components. ijarnd.comnih.govrjpn.org For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for both qualitative and quantitative analysis. actascientific.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. actascientific.com Given its ketone functional group and substituted pyridine ring, this compound is expected to be amenable to GC-MS analysis. The gas chromatograph separates the compound from any impurities or reaction byproducts based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the parent molecule and its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may be thermally labile or have lower volatility, LC-MS is the hyphenated technique of choice. nih.gov LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for the analysis of pyridyl-containing compounds and their metabolites. researchgate.net

In the context of this compound, reverse-phase HPLC would likely be employed for separation. The choice of ionization source for the mass spectrometer is critical. Electrospray ionization (ESI) is a soft ionization technique that typically results in a prominent protonated molecule [M+H]⁺, providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the parent ion, yielding structural information that can confirm the identity of the compound.

For ketones, derivatization can sometimes be employed to enhance ionization efficiency and chromatographic separation. longdom.orglongdom.org For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) produces a hydrazone derivative that can be readily analyzed by LC-MS. longdom.orglongdom.org

A summary of typical parameters for these hyphenated techniques is presented in Table 1.

| Technique | Typical Column | Mobile Phase/Carrier Gas | Ionization Mode | Expected Key Fragments |

| GC-MS | Phenyl polymethylsiloxane fused-silica capillary | Helium | Electron Ionization (EI) | Molecular ion, fragments from alpha-cleavage, 2-chloro-4-pyridyl cation |

| LC-MS | C18 reverse-phase | Acetonitrile/water with formic acid | Electrospray Ionization (ESI) | Protonated molecule [M+H]⁺, fragments from collision-induced dissociation |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Metal Complexes.

X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure of this compound itself is not publicly documented, the principles of X-ray crystallography can be applied to its derivatives and, particularly, its metal complexes to provide precise structural information.

The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group in this compound are potential donor atoms for coordination with metal ions. This can lead to the formation of a wide variety of metal complexes. The study of such complexes is a significant area of inorganic and coordination chemistry. nih.govresearchgate.netacs.org

The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

From an X-ray crystal structure, a wealth of information can be obtained, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Coordination geometry: The arrangement of the ligand around the central metal ion (e.g., tetrahedral, square planar, octahedral). mdpi.com

Conformation: The spatial arrangement of the atoms in the molecule.

Supramolecular interactions: Intermolecular forces such as hydrogen bonding and π-π stacking that influence the packing of molecules in the crystal. mdpi.com

Research on related pyridyl ketone ligands and their metal complexes has revealed diverse coordination modes and resulting geometries. For instance, di-2-pyridyl ketone is a well-studied ligand that forms complexes with various transition metals, and their structures have been elucidated by X-ray crystallography. acs.orgrsc.org These studies provide a framework for understanding the potential coordination chemistry of this compound.

Table 2 presents hypothetical crystallographic data for a potential metal complex of this compound, based on typical values for similar structures.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95° |

| Coordination Number | 6 |

| Coordination Geometry | Distorted Octahedral |

The solid-state structural determination through X-ray crystallography provides invaluable insights into the steric and electronic properties of the molecule, which are crucial for understanding its reactivity and potential applications.

Prospective Research Trajectories and Interdisciplinary Opportunities for 2 Chloro 4 Pyridyl 1 Ethylpropyl Ketone

Innovations in Green and Sustainable Synthetic Routes

Currently, there are no specific studies in the public domain that detail green or sustainable synthetic methodologies developed explicitly for 2-Chloro-4-pyridyl 1-ethylpropyl ketone. General principles of green chemistry, such as the use of less hazardous reagents and more environmentally benign solvent systems, are broadly applicable in organic synthesis. For instance, research into the synthesis of other chloro-ketones has focused on improving reaction conditions and minimizing byproducts, which aligns with the goals of green chemistry. google.com However, without dedicated research, the application of these principles to the synthesis of this compound remains hypothetical.

Discovery of Unprecedented Reactivity Patterns and Catalytic Systems

The reactivity of this compound has not been a subject of detailed investigation in published research. The molecule contains several reactive sites, including the ketone carbonyl group, the α-chloro substitution, and the pyridine (B92270) ring, which suggest a rich potential for diverse chemical transformations. For other α-chloro ketones, catalytic systems have been developed to facilitate specific reactions. orgsyn.org Nevertheless, without experimental data, any discussion of unprecedented reactivity patterns or novel catalytic systems for this specific compound would be speculative.

Integration of Advanced Computational Predictions for Rational Design

There is no evidence in the current body of scientific literature of advanced computational studies being applied to the rational design of derivatives or applications of this compound. While computational chemistry is a powerful tool for predicting molecular properties and guiding experimental work, its application to this particular compound has not been reported.

Exploration in Advanced Functional Materials and Supramolecular Chemistry

The potential for incorporating this compound into advanced functional materials or supramolecular assemblies has not been explored in any published research to date. The pyridyl and ketone moieties could theoretically engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are fundamental to supramolecular chemistry. However, no studies have been undertaken to investigate these possibilities for this specific molecule.

常见问题

Q. What are the recommended methods for synthesizing 2-chloro-4-pyridyl 1-ethylpropyl ketone, and how can purity be verified?

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation, with intermediates such as 1-ethylpropyl chloride reacting with 2-chloro-4-pyridyl precursors. Key steps include strict anhydrous conditions and catalytic Lewis acids (e.g., AlCl₃). Post-synthesis, purity should be assessed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular confirmation. Infrared (IR) spectroscopy can validate functional groups, particularly the carbonyl (C=O) stretch at ~1700 cm⁻¹ and pyridyl ring vibrations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to structural analogs with carcinogenic potential (e.g., compounds containing chloro-pyridyl groups), use NIOSH-approved respirators (P95 or OV/AG/P99 filters) and full-body chemical-resistant suits. Fume hoods are mandatory for synthesis steps. Toxicity data gaps (e.g., acute/chronic effects) necessitate assuming worst-case scenarios, with emergency protocols for skin/eye exposure (e.g., 15-minute rinsing with saline) .

Q. How does the 1-ethylpropyl side chain influence the compound’s stability under varying pH and temperature conditions?

The branched 1-ethylpropyl group enhances steric shielding of the ketone moiety, reducing hydrolysis rates in acidic/basic conditions. Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) monitored via UV-Vis spectroscopy. Note: Storage at -20°C in argon-purged vials is recommended to prevent radical-mediated decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for chloro-pyridyl ketones?

Discrepancies arise from analog-specific metabolism (e.g., CYP450-mediated activation) and assay variability. A tiered approach is advised:

In silico prediction : Use QSAR models (e.g., OECD Toolbox) to prioritize high-risk endpoints.

In vitro validation : Test hepatic clearance and mutagenicity (Ames test) with metabolic activation (S9 fractions).

Comparative analysis : Cross-reference with structurally similar compounds like Forchlorfenuron (N-(2-chloro-4-pyridyl)-N'-phenylurea), which shows mitotic disruption in HeLa cells .

Q. What advanced spectroscopic techniques differentiate this compound from its regioisomers?

Raman Spectroscopy : The chloro-pyridyl ring exhibits distinct out-of-plane bending modes (400–600 cm⁻¹) sensitive to substitution patterns.

NMR NOESY : Correlates spatial proximity between the ethylpropyl chain and pyridyl protons to confirm regiochemistry.

X-ray Crystallography : Resolves absolute configuration; however, crystal growth may require vapor diffusion with hexane/ethyl acetate .

Q. How does the 1-ethylpropyl moiety affect self-assembly properties in supramolecular applications?

The branched alkyl chain disrupts π-π stacking of the pyridyl ring, favoring lamellar or micellar aggregates in nonpolar solvents. Small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) can quantify aggregation thresholds. Compare with linear-chain analogs (e.g., 1-propylbutyl derivatives) to isolate steric vs. electronic effects .

Q. What methodologies address the lack of ecological data (e.g., biodegradation, bioaccumulation) for this compound?

Read-across analysis : Use data from Forchlorfenuron (log Kow = 2.5), which shows moderate soil mobility and low bioaccumulation.

Microcosm assays : Incubate with activated sludge or sediment microbiota, tracking degradation via LC-MS/MS.

Algal toxicity testing : Follow OECD 201 guidelines with Raphidocelis subcapitata to estimate aquatic risk .

Data Contradictions and Mitigation Strategies

- Stability vs. Reactivity : While the compound is stable under inert storage, trace moisture may hydrolyze the ketone to carboxylic acid. Karl Fischer titration is critical for batch-specific water content analysis .

- Carcinogenicity Warnings : IARC Class 2B classifications for chloro-pyridyl analogs necessitate genotoxicity screening even if direct data are absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。